4-Chloromethyl-1H-quinolin-2-one 4-Chloromethyl-1H-quinolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13500822
InChI: InChI=1S/C10H8ClNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13)
SMILES: C1=CC=C2C(=C1)C(=CC(=O)N2)CCl
Molecular Formula: C10H8ClNO
Molecular Weight: 193.63 g/mol

4-Chloromethyl-1H-quinolin-2-one

CAS No.:

Cat. No.: VC13500822

Molecular Formula: C10H8ClNO

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloromethyl-1H-quinolin-2-one -

Specification

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
IUPAC Name 4-(chloromethyl)-1H-quinolin-2-one
Standard InChI InChI=1S/C10H8ClNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13)
Standard InChI Key CRRYOQCJJMTGER-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC(=O)N2)CCl
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=O)N2)CCl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 4-(chloromethyl)-1H-quinolin-2-one, reflects its core structure: a quinolin-2-one system with a chloromethyl group at position 4 (Figure 1). The planar quinoline ring system is stabilized by resonance, while the chloromethyl substituent introduces steric and electronic effects that influence reactivity. The SMILES notation C1=CC=C2C(=C1)C(=CC(=O)N2)CClC1=CC=C2C(=C1)C(=CC(=O)N2)CCl encodes this structure, and the InChIKey CRRYOQCJJMTGERUHFFFAOYSANCRRYOQCJJMTGER-UHFFFAOYSA-N provides a unique identifier for computational studies .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H8ClNOC_{10}H_8ClNO
Molecular Weight193.63 g/mol
XLogP3Not Available
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors2 (carbonyl O, NH group)
Rotatable Bond Count1 (chloromethyl group)

The absence of experimental data on melting point, solubility, and spectral characteristics (e.g., NMR, IR) in literature highlights a significant research gap.

Synthesis and Manufacturing

Hypothesized Synthetic Routes

While no direct synthesis of 4-chloromethyl-1H-quinolin-2-one has been reported, analogous methods for brominated derivatives provide a plausible framework. For example, CN103923003A details a two-step synthesis of 4-bromomethylquinolin-2-one :

  • Bromination of α-acetylacetanilide: A dibromination reaction in dichloromethane yields an intermediate acetyl bromide acetanilide.

  • Cyclization in sulfuric acid: The intermediate undergoes intramolecular cyclization to form the quinolinone core.

Table 2: Hypothetical Reaction Conditions for Chlorination

StepReactantReagent/ConditionsProductYield*
1α-AcetylacetanilideCl2Cl_2, DCM, 20–30°CChloroacetylacetanilide~70%†
2ChloroacetylacetanilideH2SO4H_2SO_4, 10–20°C4-Chloromethylquinolin-2-one~85%†

*Theoretical yields based on brominated analog synthesis .
†Assumes optimal conditions and minimal side reactions.

Physicochemical Characteristics

Lipophilicity and Solubility

Lipophilicity, a critical parameter for drug bioavailability, can be predicted using reversed-phase HPLC (RP-HPLC) as demonstrated for hydroxyquinolinones . For 4-chloromethyl-1H-quinolin-2-one, the chloromethyl group likely increases hydrophobicity compared to hydroxyl analogs. Computational estimates using tools like XLogP3 suggest a logP value >2, though experimental validation is needed.

Stability Profile

Future Research Directions

  • Synthesis Optimization: Develop regioselective chlorination protocols to minimize byproducts.

  • Spectroscopic Characterization: Obtain NMR (¹H, ¹³C), IR, and mass spectra for structural validation.

  • Biological Screening: Evaluate antifungal, antibacterial, and herbicidal activities in vitro.

  • Toxicological Profiling: Assess acute and chronic toxicity in model organisms.

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